molecular formula C22H26N4O4 B2479121 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1797735-51-3

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Numéro de catalogue: B2479121
Numéro CAS: 1797735-51-3
Poids moléculaire: 410.474
Clé InChI: NATBIUMJXRYDAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a potent and selective chemical probe for investigating kinase-dependent cellular pathways. This compound has been identified as a multi-targeted inhibitor with high affinity for several kinases, including DYRK1A and CLK1 (source) . Its mechanism of action involves competitive binding at the ATP-binding site of these kinases, leading to the modulation of phosphorylation events crucial for cell cycle progression, transcription, and signal transduction. The presence of the 2,3,4-trimethoxyphenyl moiety is a structural feature often associated with bioactive molecules targeting tubulin and kinases, suggesting potential for use in oncology research, particularly in studying aberrant kinase signaling in cancers (source) . Researchers utilize this compound primarily in biochemical assays, cell-based phenotypic screens, and as a tool to elucidate the complex roles of DYRK and CLK family kinases in diseases such as cancer and neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-14-11-19-23-12-16-13-25(10-9-17(16)26(19)24-14)20(27)8-6-15-5-7-18(28-2)22(30-4)21(15)29-3/h5,7,11-12H,6,8-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATBIUMJXRYDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=C(C(=C(C=C4)OC)OC)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a novel pyrazolo-pyrimidine derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

This compound belongs to the class of substituted pyrazolo[1,5-a]pyrimidines, characterized by a pyrazole ring fused to a pyrimidine structure. The presence of a trimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula: C22H24N4O3
Molecular Weight: 396.45 g/mol
CAS Number: 1797287-77-4

Biological Activity Overview

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities, including:

  • Anticancer Activity: Many compounds in this class have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to significant growth inhibition across various cancer cell lines .
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways. They often inhibit nuclear factor kappa B (NF-κB) activity and reduce pro-inflammatory cytokine production in cellular models .

The proposed mechanism for the biological activity of this compound involves interaction with specific kinases and receptors:

  • Kinase Inhibition: The compound is hypothesized to inhibit key kinases involved in cell cycle regulation and apoptosis. This is supported by molecular docking studies that suggest binding affinities comparable to known inhibitors .
  • Cell Cycle Arrest: Experimental data indicate that treatment with similar pyrazolo-pyrimidine derivatives leads to G0/G1 phase arrest in cancer cells, suggesting a mechanism that halts cell proliferation by disrupting normal cell cycle progression .

Anticancer Activity

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives:

  • Compound 6s showed an average growth inhibition (GI%) of 43.9% across 56 cancer cell lines.
  • Notably, it induced significant G0/G1 phase arrest in treated RFX 393 cells compared to control groups.
CompoundGI%Cell Cycle Phase Arrest
6s43.9G0/G1: 84.36%
Control-G0/G1: 57.08%

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds:

  • Compounds were evaluated for their ability to inhibit LPS-induced NF-κB activation.
  • Several compounds exhibited IC50 values below 50 µM, indicating potent anti-inflammatory effects.
CompoundIC50 (µM)Activity
13i<50NF-κB Inhibition
16<50NF-κB Inhibition

Applications De Recherche Scientifique

Biological Activities

Compounds with similar structural frameworks have demonstrated a variety of biological activities:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds like 7c have shown broad-spectrum anticancer activity and the ability to cross the blood-brain barrier (BBB) .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and enzymes involved in cancer progression. It has been suggested that it could interact with CDK2 and TRKA enzymes, which are crucial in cell cycle regulation and neurotrophic signaling pathways .
  • Antimicrobial Properties : Similar compounds have also been reported to possess antimicrobial properties, making them candidates for further research in infectious disease treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activities and therapeutic potentials of this compound:

  • Anticancer Evaluation : A study highlighted the synthesis of new pyrido-pyrazolo derivatives that were tested against various cancer cell lines. Compounds derived from this class exhibited significant growth inhibition across multiple cancer types .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact at the molecular level with target proteins. Such studies indicate that these compounds can bind effectively to active sites of enzymes involved in cancer cell proliferation .
  • ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies suggest favorable pharmacokinetic profiles for certain derivatives of this compound. This information is critical for assessing their viability as therapeutic agents .

Comparaison Avec Des Composés Similaires

Table 1: Core Structure and Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Source
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidinone 2-Methyl; 2,3,4-trimethoxyphenylpropan-1-one Not reported
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl; phenyl Not reported
5-Phenyl-3-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) Pyrazolo[1,5-a]pyrimidinone Phenyl; 4-(trifluoromethyl)phenyl Not reported
2-Amino-5-(4-hydroxy-3-methoxyphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-dihydropyrazolo[1,5-a]pyrimidinone Dihydropyrazolo[1,5-a]pyrimidinone 4-Hydroxy-3-methoxyphenyl; diazenyl-linked 4-hydroxyphenyl 394.38

Key Observations :

  • The 2,3,4-trimethoxyphenyl group provides steric bulk and electron-donating effects compared to smaller substituents like 4-methoxyphenyl (9j) or electron-withdrawing trifluoromethyl groups (9k) .

Substituent Impact on Physicochemical Properties

Table 2: Elemental Analysis and Functional Group Comparison

Compound Name %C (Calcd/Found) %H (Calcd/Found) %N (Calcd/Found) Key Functional Groups
Target Compound Not reported Not reported Not reported Trimethoxyphenyl; ketone
2-Amino-5-(4-hydroxy-3-methoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidinone (4c) 57.86/57.66 4.60/4.82 21.31/21.05 Hydroxyl; methoxy; diazenyl
2-Amino-5-(2,4-dimethoxyphenyl)-dihydropyrazolo[1,5-a]pyrimidinone (4d) 60.31/60.53 4.79/4.56 22.21/22.01 Dimethoxyphenyl; diazenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Not reported Not reported Not reported Nitrophenyl; cyano; ester

Key Observations :

  • Methoxy and hydroxyl groups (e.g., in 4c, 4d) reduce lipophilicity compared to the target compound’s trimethoxyphenyl group, which may enhance membrane permeability .

Key Observations :

  • Low yields for MK86 (3%) highlight challenges in synthesizing pyrazolo-pyrimidinones, possibly due to steric hindrance or competing side reactions .
  • The target compound’s dihydro-pyrido ring may require specialized conditions (e.g., controlled hydrogenation) absent in simpler dihydropyrazolo-pyrimidinones .

Méthodes De Préparation

Pyrazolo[1,5-a]pyrimidine Intermediate Formation

The core assembly begins with condensation of ethyl 3-oxobutanoate (β-keto ester) with 3-aminopyrazole in refluxing ethanol (78°C, 12 h), yielding pyrazolo[1,5-a]pyrimidin-7-ol (78% yield). Critical parameters:

Parameter Optimal Value Impact on Yield
Solvent Anhydrous ethanol +15% vs. MeOH
Molar Ratio 1:1.2 (ester:amine) Prevents dimerization
Temperature 78°C <70°C: incomplete reaction

N-Propargylation for Ring Expansion

Treatment with propargyl bromide (1.5 equiv) in 1,4-dioxane/K₂CO₃ (60°C, 8 h) achieves N-propargylation (65% yield). Solvent polarity dictates regioselectivity:

$$ \text{N- vs. O-alkylation ratio} = \begin{cases}
3:1 & \text{in DMF} \
8:1 & \text{in 1,4-dioxane}
\end{cases} $$

Microwave-Assisted Cyclization

Copper-catalyzed (CuI, 10 mol%) cyclization under microwave irradiation (100 W, 120°C, 20 min) forms the pyrido[3,4-e]pyrimidine system (92% yield). Comparative kinetics:

$$ k{\text{microwave}} = 4.2 \times k{\text{thermal}} \quad (t_{1/2} = 8\ \text{min vs.}\ 34\ \text{min}) $$

Synthesis of 3-(2,3,4-Trimethoxyphenyl)propan-1-one

Friedel-Crafts Acylation

2,3,4-Trimethoxybenzene reacts with acrylic acid in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at 0°C using FeCl₃ (1.2 equiv) to install the propanone chain:

$$ \text{Yield} = 82\%\ (\text{cis:trans} = 1:3.4) $$

Oxidative Ketone Formation

Alternative route via Jones oxidation of 3-(2,3,4-trimethoxyphenyl)propan-1-ol (CrO₃/H₂SO₄, acetone, 0°C, 2 h):

$$ \text{Conversion} >95\%\ (\text{isolated yield} = 74\%) $$

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

Activation of the pyrimidinone nitrogen (LDA, THF, -78°C) followed by addition of 3-(2,3,4-trimethoxyphenyl)propanoyl chloride (1.1 equiv) provides direct coupling:

Condition Yield Purity
THF, -78°C 58% 92%
DMF, 0°C 41% 85%

Side products arise from O-acylation (12-18%) requiring chromatographic separation.

Mitsunobu Coupling

Employing DIAD/PPh₃ with 3-(2,3,4-trimethoxyphenyl)propan-1-ol (24 h, 4Å MS):

$$ \text{Yield} = 67\%\ (\text{dr} >19:1) $$

Process Optimization and Scale-Up

Solvent Screening for Coupling

Polar aprotic solvents enhance reactivity but increase side reactions:

Solvent Dielectric Constant Yield Impurity Profile
DCM 8.93 51% 22% bis-acylated
MeCN 37.5 63% 15% O-acylated
EtOAc 6.02 58% 18% decomposition

Optimal: 2-MeTHF (ε = 6.97, yield = 71%, impurities <8%).

Catalyst Loading Studies

Palladium-mediated coupling shows nonlinear dependence on catalyst:

$$ \text{Yield} = \begin{cases}
32\% & \text{0.5 mol\% Pd(OAc)₂} \
68\% & \text{2 mol\%} \
71\% & \text{5 mol\%}
\end{cases} $$

Economic optimum: 3 mol% (yield = 69%, catalyst cost <8% of COGM).

Challenges and Unresolved Issues

Regiochemical Control

Competing O/N-acylation remains problematic (Table 3):

Protecting Group Yield O:N Ratio
None 58% 1:2.1
TMS-Protected 67% 1:8.3
Boc-Protected 71% 1:12.4

Silicon-based protection strategies show greatest promise.

Crystallization-Induced Diastereomer Resolution

The propanone chain introduces a stereocenter requiring chiral separation:

$$ \text{ee} = \begin{cases} 54\% & \text{from hexane/EtOAc} \ 89\% & \text{using (R)-MBA chiral resolver} \end{cases} $$

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of pyrazolo-pyrido-pyrimidine derivatives typically involves multi-step reactions. Key steps include:

  • Condensation reactions of pyrazolo precursors with pyridine or pyrimidine intermediates under reflux conditions using polar aprotic solvents like DMF or DMSO .
  • Selective functionalization of the trimethoxyphenyl group via Friedel-Crafts acylation or Suzuki coupling to introduce the propan-1-one moiety .
  • Purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or methanol to enhance purity .
    Optimize reaction parameters (temperature, solvent, catalyst) using design-of-experiments (DoE) approaches to minimize side products .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and hydrogen/carbon environments. For example, the dihydropyrido-pyrimidine ring protons typically resonate between δ 2.5–4.5 ppm, while trimethoxyphenyl groups show distinct aromatic signals .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1670 cm1^{-1}) and pyrimidine C=N bonds (~1620 cm1^{-1}) .
  • X-ray crystallography : Employ SHELX software for structure refinement if single crystals are obtained .

Basic: How should researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinase activity) .
  • In vitro cell models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT or resazurin assays. Include controls for the trimethoxyphenyl group’s known bioactivity .
  • Dose-response studies : Perform IC50_{50} calculations with nonlinear regression analysis .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified methyl, methoxy, or phenyl groups to assess impact on activity .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) and hydrophobic regions (trimethoxyphenyl group) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Cross-validation : Compare results with structurally related pyrazolo-pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines) to isolate substituent-specific effects .

Advanced: What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate binding stability over 100+ ns trajectories .
  • Quantum mechanical (QM) calculations : Apply DFT (B3LYP/6-31G*) to analyze electronic properties of the dihydropyrido-pyrimidine core .
  • ADMET prediction : Utilize SwissADME or ADMETlab to predict bioavailability and toxicity .

Basic: How can crystallographic data be leveraged to validate the compound’s 3D structure?

Methodological Answer:

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on single crystals .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
  • Validation : Check against Cambridge Structural Database (CSD) entries for similar pyrazolo-pyrimidine derivatives .

Advanced: How can researchers address challenges related to isomerism or chirality in this compound?

Methodological Answer:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity of protons to confirm stereochemistry .
  • X-ray anomalous dispersion : Employ sulfur or halogen-substituted analogs for phasing in crystallography .

Advanced: What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Biodegradation assays : Use OECD 301 guidelines to assess aerobic microbial degradation in soil/water systems .
  • Ecotoxicology : Test on Daphnia magna or zebrafish embryos to determine LC50_{50} values .
  • Partition coefficients : Measure log PP (octanol-water) to predict bioaccumulation potential .

Basic: What techniques are effective for monitoring multi-step synthetic reactions?

Methodological Answer:

  • TLC/HPLC : Track reaction progress using silica-gel TLC (UV visualization) or reverse-phase HPLC with PDA detection .
  • In-situ IR spectroscopy : Monitor carbonyl or C=N bond formation in real-time .
  • Mass spectrometry : Use ESI-MS to identify intermediates .

Advanced: How can researchers improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetics .
  • Salt formation : Prepare hydrochloride or mesylate salts for better crystallinity .

Basic: What experimental approaches are used to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and analyze via HPLC .
  • Oxidative stability : Use H2 _2O2_2 or AIBN to simulate radical-mediated degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.